molecular formula C15H18N4O B7532850 Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No. B7532850
M. Wt: 270.33 g/mol
InChI Key: FPBXGPZRZLHJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MPIMM, is a chemical compound that has been studied for its potential therapeutic applications. MPIMM belongs to the class of piperazine derivatives and has been synthesized by various methods.

Mechanism of Action

The exact mechanism of action of Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. By modulating the activity of these receptors, Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone may regulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to decrease locomotor activity and induce catalepsy, which are characteristic effects of antipsychotic drugs. Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high affinity for the 5-HT1A and D2 receptors, which makes it a useful tool for studying the role of these receptors in mood and behavior. However, Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone research include studies to determine its safety and efficacy in humans and studies to identify new compounds based on its structure.

Synthesis Methods

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been synthesized by several methods, including the reaction of 1-(2-methylphenyl)piperazine with 1-chloro-2-nitroethylene followed by reduction with hydrogen gas, and the reaction of 1-(2-methylphenyl)piperazine with 1-chloro-2-nitroethylene followed by reduction with sodium dithionite. The yield of Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone from these methods ranges from 58% to 85%.

Scientific Research Applications

Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to exhibit high affinity for the serotonin receptor 5-HT1A and the dopamine receptor D2, which are both involved in the regulation of mood and behavior.

properties

IUPAC Name

imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-13-4-2-3-5-14(13)17-8-10-18(11-9-17)15(20)19-7-6-16-12-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXGPZRZLHJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.